2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol
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Overview
Description
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol is a fluorinated alcohol compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using distillation or chromatography techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically yield simpler alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols or hydrocarbons.
Substitution: Forms various substituted ethers or esters.
Scientific Research Applications
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of hydrophobic interactions and membrane protein research.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Applied in the production of specialty coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol involves its interaction with hydrophobic surfaces and molecules. The fluorinated chain provides a strong hydrophobic effect, which can influence the behavior of biological membranes and proteins. This compound can also act as a surfactant, reducing surface tension and stabilizing emulsions.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide
Uniqueness
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol is unique due to its combination of a fluorinated chain with an ethylene glycol moiety, providing both hydrophobic and hydrophilic properties. This dual nature makes it particularly useful in applications requiring surface modification and stabilization.
Properties
CAS No. |
54949-99-4 |
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Molecular Formula |
C8H9F9O2 |
Molecular Weight |
308.14 g/mol |
IUPAC Name |
2-(3,3,4,4,5,5,6,6,6-nonafluorohexoxy)ethanol |
InChI |
InChI=1S/C8H9F9O2/c9-5(10,1-3-19-4-2-18)6(11,12)7(13,14)8(15,16)17/h18H,1-4H2 |
InChI Key |
INSNDRBNHLKUKX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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